molecular formula C17H21N3O2 B2453486 N-(3,4-dimethylphenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide CAS No. 1171419-40-1

N-(3,4-dimethylphenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide

Cat. No.: B2453486
CAS No.: 1171419-40-1
M. Wt: 299.374
InChI Key: JIAWAGXCTZXVBS-UHFFFAOYSA-N
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Description

“N-(3,4-dimethylphenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide” is a synthetic organic compound that belongs to the class of acetamides. This compound features a pyrimidine ring substituted with a propyl group and an oxo group, along with a dimethylphenyl group attached to the acetamide moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3,4-dimethylphenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide” typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Substitution with Propyl Group:

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via a nucleophilic substitution reaction using a suitable dimethylphenyl halide.

    Formation of the Acetamide Moiety: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions could target the oxo group on the pyrimidine ring, potentially converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions ortho to the dimethyl groups on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in coordination chemistry for catalysis.

    Material Science: Potential use in the development of novel materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes in biochemical studies.

    Drug Development: Exploration of its pharmacological properties for therapeutic applications.

Medicine

    Antimicrobial Activity: Investigation of its potential as an antimicrobial agent.

    Cancer Research: Study of its effects on cancer cell lines for potential anticancer properties.

Industry

    Agriculture: Use as a precursor for agrochemicals.

    Polymer Science: Incorporation into polymers for enhanced properties.

Mechanism of Action

The mechanism of action of “N-(3,4-dimethylphenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide” would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethylphenyl)-2-(4-oxo-6-propylpyrimidin-1(6H)-yl)acetamide: Similar structure with different positioning of the oxo group.

    N-(3,4-dimethylphenyl)-2-(6-oxo-4-ethylpyrimidin-1(6H)-yl)acetamide: Similar structure with an ethyl group instead of a propyl group.

Uniqueness

“N-(3,4-dimethylphenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide” is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the propyl group and the positioning of the oxo group on the pyrimidine ring can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(6-oxo-4-propylpyrimidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-4-5-14-9-17(22)20(11-18-14)10-16(21)19-15-7-6-12(2)13(3)8-15/h6-9,11H,4-5,10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIAWAGXCTZXVBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N(C=N1)CC(=O)NC2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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